molecular formula C10H6ClN3 B2866617 2-Chloro-4-(imidazol-1-yl)benzonitrile CAS No. 1007318-66-2

2-Chloro-4-(imidazol-1-yl)benzonitrile

Cat. No.: B2866617
CAS No.: 1007318-66-2
M. Wt: 203.63
InChI Key: RXCPWFQEGHGXEB-UHFFFAOYSA-N
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Description

2-Chloro-4-(imidazol-1-yl)benzonitrile is a chemical compound with the molecular formula C10H6ClN3 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(imidazol-1-yl)benzonitrile typically involves the reaction of 2-chloro-4-nitrobenzonitrile with imidazole. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to facilitate the substitution of the nitro group with the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(imidazol-1-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-4-(imidazol-1-yl)benzonitrile, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

2-Chloro-4-(imidazol-1-yl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(imidazol-1-yl)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to specific receptors, modulating their signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context[7][7].

Comparison with Similar Compounds

2-Chloro-4-(imidazol-1-yl)benzonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-4-imidazol-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-10-5-9(2-1-8(10)6-12)14-4-3-13-7-14/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCPWFQEGHGXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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